n-Ethylbenzene-1,2-diamine
Overview
Description
n-Ethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, where two hydrogen atoms on the benzene ring are replaced by amino groups (-NH2) and one of these amino groups is further substituted with an ethyl group (-C2H5). This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
n-Ethylbenzene-1,2-diamine, also known as 1-N-ethylbenzene-1,2-diamine, is a type of diamine compound . Diamines are known to interact with various biological targets, including enzymes, receptors, and DNA.
Mode of Action
It’s known that diamines can undergo electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring . This mechanism might be involved in the interaction of this compound with its targets.
Biochemical Pathways
For instance, they are involved in the synthesis of polyamines, which are crucial for cell growth and differentiation
Pharmacokinetics
It’s known that the compound has a molecular weight of 13619 , which could influence its bioavailability and distribution
Result of Action
Diamines are known to influence cellular processes such as protein synthesis and cell growth
Biochemical Analysis
Biochemical Properties
n-Ethylbenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and diamine oxidase (DAO). These interactions typically involve the oxidation of the amino groups, leading to the formation of corresponding imines and ammonia. The compound’s structure allows it to act as a substrate for these enzymes, facilitating various biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. For instance, in cancer cells, this compound has been observed to modulate the levels of diamines, which are crucial for cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity. For example, it can inhibit the activity of diamine oxidase by binding to its active site, preventing the enzyme from catalyzing its usual reactions. This inhibition can lead to an accumulation of diamines within the cell, affecting various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can even promote certain beneficial cellular responses. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. These dose-dependent effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of amines. It interacts with enzymes such as monoamine oxidase and diamine oxidase, which catalyze the oxidation of the amino groups. This interaction can affect the levels of various metabolites within the cell, influencing overall metabolic flux and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm, where it can interact with various enzymes and other biomolecules. Additionally, the compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. These localizations are essential for its role in cellular metabolism and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Ethylbenzene-1,2-diamine can be synthesized through several methods. One common method involves the reduction of n-ethyl-2-nitroaniline. This reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step synthesis starting from benzene derivatives. The process typically includes nitration, reduction, and subsequent alkylation steps to introduce the ethyl group .
Chemical Reactions Analysis
Types of Reactions
n-Ethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives with functional groups at ortho and para positions.
Scientific Research Applications
n-Ethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- n-Propylbenzene-1,2-diamine
- n-Methylbenzene-1,2-diamine
- n-Butylbenzene-1,2-diamine
Uniqueness
n-Ethylbenzene-1,2-diamine is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds. The ethyl group can affect the compound’s solubility, boiling point, and overall chemical behavior .
Properties
IUPAC Name |
2-N-ethylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPAGJPHUNNVLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885245 | |
Record name | 1,2-Benzenediamine, N1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23838-73-5 | |
Record name | N1-Ethyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23838-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediamine, N1-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediamine, N1-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenediamine, N1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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